molecular formula C8H10N2O3 B15232167 Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B15232167
M. Wt: 182.18 g/mol
InChI Key: ZLFBSTWUJCCUOP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a high-purity chemical intermediate designed for research and development, particularly in pharmaceutical chemistry and organic synthesis. This compound belongs to the dihydropyrimidinone (DHPM) class, a scaffold of significant interest due to its wide range of biological activities . The synthetic potential of DHPMs has been extensively explored since the classic Biginelli reaction, allowing access to a large number of multi-functionalized derivatives . Compounds based on this core structure are frequently investigated for various therapeutic properties, including anti-inflammatory , antiviral, antitumor, and antihypertensive activities, as well as for their function as calcium channel blockers . Furthermore, modern synthetic methodologies, such as metal carbonyl-mediated rearrangements of 1,2,4-oxadiazoles, continue to be developed for the preparation of fully substituted pyrimidine derivatives like this one, highlighting their relevance in advanced synthetic chemistry . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 1-methyl-6-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5-10(2)7(6)11/h4-5H,3H2,1-2H3

InChI Key

ZLFBSTWUJCCUOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN(C1=O)C

Origin of Product

United States

Preparation Methods

Modified Biginelli Reaction with N-Methylurea

A key modification involves substituting urea with N-methylurea to introduce the methyl group at the pyrimidine’s 1-position. For example:

  • Reactants : Ethyl acetoacetate, N-methylurea, and formaldehyde (as the aldehyde component).
  • Conditions : Reflux in ethanol with hydrochloric acid (HCl) as a catalyst.
  • Mechanism : The β-keto ester undergoes keto-enol tautomerism, reacting with the aldehyde to form an intermediate that cyclizes with N-methylurea, yielding the pyrimidine core.

This method achieves moderate yields (50–60%) but requires optimization to suppress side products like uncyclized intermediates.

Post-Cyclization Alkylation Strategies

When direct cyclocondensation fails to introduce the 1-methyl group, post-synthetic alkylation is employed. This two-step process involves synthesizing the pyrimidine core followed by N-methylation.

N-Methylation Using Dimethyl Sulfate

  • Step 1 : Synthesize the unmethylated pyrimidine (e.g., ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate) via cyclocondensation of ethyl acetoacetate, urea, and formaldehyde.
  • Step 2 : Treat the product with dimethyl sulfate in ethanol under reflux to methylate the nitrogen at the 1-position.
    • Yield : ~60–70% after purification.
    • Challenges : Competing O-methylation and over-alkylation require careful stoichiometric control.

Solvent and Catalyst Optimization

Reaction efficiency heavily depends on solvent polarity and catalyst selection.

Solvent Systems

  • Ethanol/Water Mixtures : Enhance solubility of intermediates while facilitating precipitation of the final product.
  • Acetonitrile : Improves reaction rates in alkylation steps due to its high polarity.

Catalysts

  • HCl vs. Lewis Acids : HCl is standard for cyclocondensation, but BF₃·Et₂O increases yields by stabilizing intermediates.
  • Pyridine : Used in esterification steps to scavenge HCl, preventing side reactions.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield Advantages Limitations
Modified Biginelli N-methylurea, ethyl acetoacetate HCl/EtOH, reflux 50–60% One-pot synthesis Low yield due to side reactions
Post-Alkylation Unmethylated pyrimidine, (CH₃)₂SO₄ EtOH, reflux 60–70% High regioselectivity Requires purification steps
Esterification Carboxylic acid derivative, EtOH H₂SO₄, reflux 70–80% High purity Multi-step process

Challenges and Optimization Strategies

Byproduct Formation

  • Side Reactions : Aldol condensation of the β-keto ester competes with cyclization.
    • Mitigation : Use excess urea derivatives and low temperatures during initial mixing.

Purification Difficulties

  • Crystallization : The product is often purified via recrystallization from methanol or ethanol/water mixtures.
  • Chromatography : Silica gel chromatography resolves closely related impurities but increases costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl group undergoes nucleophilic substitution under basic or acidic conditions. Common transformations include:

  • Hydrolysis to Carboxylic Acid :
    Treatment with aqueous NaOH (1–2 M) at reflux converts the ester to the corresponding carboxylic acid. For example, LiOH-mediated saponification at 60°C for 4 hours yields 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with >90% efficiency .

  • Amidation Reactions :
    Reaction with primary or secondary amines (e.g., benzylamine) in ethanol under reflux for 12 hours produces carboxamide derivatives. These derivatives are critical intermediates in medicinal chemistry .

Reaction Reagents/Conditions Product Yield Reference
Ester hydrolysisLiOH (2 equiv), THF/H₂O, 60°C, 4 h1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid92%
Amidation with benzylamineBenzylamine (1.2 equiv), EtOH, reflux, 12 hN-Benzyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide85%

Functionalization at the Pyrimidine Ring

The pyrimidine ring participates in electrophilic and cycloaddition reactions:

  • Hydrazine Addition :
    Reacting with hydrazine hydrate in ethanol generates 2-hydrazinyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile , a precursor for hydrazone derivatives .

  • Condensation with Aldehydes :
    Treatment with benzaldehyde and acetic acid in ethanol yields Schiff base derivatives (e.g., (E)-2-(2-benzylidenehydrazineyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile ) .

Reaction Reagents/Conditions Product Yield Reference
Hydrazine additionHydrazine hydrate, EtOH, reflux, 6 h2-Hydrazinyl-1-methyl-6-oxo-pyrimidine derivative78%
Schiff base formationBenzaldehyde, AcOH (cat.), EtOH, reflux, 12 h(E)-2-Benzylidenehydrazineyl derivative70%

Alkylation and Acylation

The N-methyl group and ring nitrogen atoms can undergo alkylation or acylation:

  • N-Alkylation :
    Reaction with methyl iodide and K₂CO₃ in DMF at 80°C installs additional methyl groups, enhancing lipophilicity .

  • Acylation :
    Acetyl chloride in acetic acid introduces acetyl functionalities at the hydrazineyl position .

Reaction Reagents/Conditions Product Yield Reference
N-MethylationCH₃I, K₂CO₃, DMF, 80°C, 8 hDimethylated pyrimidine derivative82%
AcetylationAcetyl chloride, AcOH, reflux, 4 hN′-Acetyl-hydrazineyl derivative75%

Reduction and Oxidation

The keto group at position 6 is redox-active:

  • Reduction :
    Sodium borohydride (NaBH₄) in methanol reduces the keto group to a secondary alcohol, forming 1-methyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylate .

  • Oxidation :
    Strong oxidants like KMnO₄ convert the alcohol back to the ketone or further oxidize ester groups.

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles. For example:

  • Thiophene Ring Formation :
    Cyclocondensation with thiophene-2-carbaldehyde under acidic conditions generates tricyclic derivatives with enhanced bioactivity .

Key Mechanistic Insights

  • Steric and Electronic Effects :
    The electron-withdrawing ester and keto groups activate the pyrimidine ring for nucleophilic attack at positions 2 and 4 .

  • Solvent Dependency :
    Polar aprotic solvents (e.g., DMF) improve yields in alkylation reactions, while ethanol is optimal for condensations .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Position 1 : Methyl or phenyl substituents influence steric hindrance and electronic effects. The 1-methyl group in the target compound may enhance metabolic stability compared to phenyl derivatives .
  • Position 6 : Thioxo analogs (e.g., ) exhibit altered hydrogen-bonding capabilities compared to oxo derivatives, impacting solubility and crystal packing .

Physicochemical and Spectral Properties

The table below compares experimental data for selected analogs:

Compound Melting Point (K) 1H NMR (δ, ppm) Synthetic Yield Reference
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate 427–428 Not reported 78%
Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate Not reported 13.39 (s, 1H), 8.63 (s, 1H), 8.62 (s, 1H), 7.98 (s, 1H), 6.68 (m, 1H), 4.26 (q, 2H) 41%
Ethyl 2-mercapto-4-methyl-6-phenyl-1,6-dihydropyrimidine-5-carboxylate Not reported Not reported 45.6%

Notes:

  • The target compound’s spectral profile is expected to resemble ethyl 6-oxo derivatives, with characteristic peaks for the ester (–COOEt, δ ~4.26 ppm) and aromatic protons .
  • Higher synthetic yields (e.g., 78% in ) are achieved via optimized one-pot reactions, whereas multi-step syntheses yield ≤50% .

Q & A

Q. How are structural contradictions resolved between computational models and experimental data?

  • Discrepancies in puckering parameters or bond lengths are addressed by refining X-ray data with SHELXL constraints (e.g., riding H-atom models). Multi-conformer DFT optimizations reconcile differences, with root-mean-square deviations (RMSD) <0.05 Å considered acceptable .

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